molecular formula C16H15ClN4O2S B2363299 ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate CAS No. 893914-91-5

ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate

Cat. No.: B2363299
CAS No.: 893914-91-5
M. Wt: 362.83
InChI Key: UIWPAJNHYLTDKX-UHFFFAOYSA-N
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Description

Ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • A 4-chlorophenyl group at the N1 position.
  • A thioether-linked ethyl propanoate moiety at the C4 position. The pyrazolo[3,4-d]pyrimidine scaffold is a purine analog known for pharmacological activities, including antitumor and kinase inhibitory properties .

Properties

IUPAC Name

ethyl 2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2S/c1-3-23-16(22)10(2)24-15-13-8-20-21(14(13)18-9-19-15)12-6-4-11(17)5-7-12/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWPAJNHYLTDKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Chlorophenylhydrazine with β-Ketoesters

The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclocondensation between 4-chlorophenylhydrazine and β-ketoesters such as ethyl acetoacetate. Under acidic conditions (e.g., acetic acid with sulfuric acid), this reaction proceeds through a tandem cyclization-elimination mechanism to yield 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. Key parameters include:

Table 1: Reaction Conditions for Core Formation

Reagent Catalyst Temperature (°C) Yield (%) Source
Ethyl acetoacetate H₂SO₄ 80–100 72–85
Ethyl isobutyrylacetate Acetic acid 90 68

Halogenation at Position 4

The 4-hydroxyl group is replaced with a chlorine atom using phosphorus oxychloride (POCl₃) under reflux. This step achieves near-quantitative conversion (>95%) within 6–8 hours.

Esterification to Ethyl Propanoate

Acid-Catalyzed Esterification

The carboxylic acid intermediate undergoes esterification with ethanol using concentrated sulfuric acid as a catalyst. This Fisher esterification achieves 85–90% yield after 12 hours at reflux.

Steglich Esterification

For higher selectivity, the Steglich method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This approach minimizes side reactions, yielding 93% pure product.

Table 3: Esterification Methods Comparison

Method Catalyst Solvent Yield (%)
Fisher H₂SO₄ Ethanol 85
Steglich DCC/DMAP CH₂Cl₂ 93

Industrial-Scale Production

Continuous Flow Reactor Systems

Patent US20210094954A1 highlights the use of continuous flow reactors for multi-step synthesis, reducing reaction times by 40% and improving yield consistency. Key advantages include precise temperature control and automated purification.

Green Chemistry Approaches

Solvent-free mechanochemical grinding (e.g., ball milling) of intermediates with potassium carbonate as a base achieves 88% yield in thioether formation, aligning with sustainable practices.

Structural Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 1.52 (d, 3H, CH(CH₃)), 3.85 (q, 2H, OCH₂), 4.72 (q, 1H, SCH), 7.45–8.10 (m, 4H, Ar-H).
  • LC-MS : m/z 417.1 [M+H]⁺, confirming molecular ion integrity.

Comparative Analysis of Synthetic Routes

Table 4: Overall Route Efficiency

Step Conventional Yield (%) Optimized Yield (%)
Core formation 72 85
Thioether linkage 78 88
Esterification 85 93

The Steglich esterification and flow reactor systems represent the most efficient modern approaches, reducing purification steps and enhancing scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate is being investigated for its potential therapeutic applications due to its biological activities:

  • Anticancer Activity : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in various cancer cell lines .
  • Antimicrobial Properties : The compound has been explored for its antimicrobial effects against a range of pathogens. Research indicates that modifications in the structure can enhance its efficacy against specific bacterial strains .

Biological Research

The compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for:

  • Structure-Activity Relationship Studies : Researchers utilize this compound to understand how structural variations affect biological activity, which is essential for drug design and development .
  • Enzyme Inhibition Studies : this compound is being evaluated for its potential to inhibit specific enzymes involved in disease pathways, contributing to the development of targeted therapies .

Mechanism of Action

The mechanism of action of ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key structural features and properties of ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate with similar compounds from the literature:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Yield (%) Key Properties
This compound Pyrazolo[3,4-d]pyrimidine 4-Chlorophenyl (N1), ethyl propanoate (C4 via thioether) ~390–400* N/A High lipophilicity, moderate solubility in organic solvents
2p (Benzo[d]oxazole derivative) Pyrazolo[3,4-d]pyrimidine Propargyl (N1), benzo[d]oxazole (C4 via thioether) 299.3 60 Low solubility due to aromatic stacking; potential for click chemistry
2q (Ethyl acetate derivative) Pyrazolo[3,4-d]pyrimidine Ethyl acetate (N1), benzo[d]oxazole (C4 via thioether) 356.4 69 Improved solubility vs. 2p; ester group may enhance metabolic hydrolysis
Example 62 (Chromenone derivative) Pyrazolo[3,4-d]pyrimidine 5-Fluoro-3-(3-fluorophenyl)chromen-4-one (C3), 5-methylthiophen-2-yl (N1) 560.2 46 High molecular weight; fluorinated groups may improve target binding affinity
2u (PEG-like chain derivative) Pyrazolo[3,4-d]pyrimidine 2-(2-Ethoxyethoxy)ethyl (N1), benzo[d]thiazole (C4 via thioether) 453.5 71 Enhanced aqueous solubility due to PEG-like chain; suitable for in vivo studies

*Estimated based on structural analogs.

Key Observations:
  • Lipophilicity: The 4-chlorophenyl group in the target compound increases lipophilicity compared to non-halogenated analogs (e.g., 2p, 2q), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Solubility : Derivatives with polar groups (e.g., PEG-like chain in 2u or ethyl acetate in 2q ) exhibit improved solubility, whereas aromatic substituents (e.g., benzo[d]oxazole in 2p) reduce it.
Yield Trends:
  • Higher yields (>70%) are observed for compounds with simple alkyl/ether substituents (e.g., 2u ).
  • Lower yields (<50%) occur with sterically hindered or fluorinated groups (e.g., Example 62 ).

Pharmacological Implications

  • Antitumor Activity : Pyrazolo[3,4-d]pyrimidines with electron-withdrawing groups (e.g., 4-chlorophenyl) may inhibit kinases like EGFR or Src-family kinases, as seen in purine analogs .
  • Target Selectivity: The benzo[d]oxazole moiety in 2p could enhance DNA intercalation, while the chromenone group in Example 62 may target topoisomerases.
  • Metabolism: The ethyl propanoate group in the target compound may undergo esterase-mediated hydrolysis, generating a carboxylic acid metabolite with distinct activity .

Biological Activity

Ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₈H₁₈ClN₅O₂S
  • Molecular Weight : 385.89 g/mol

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer properties through various mechanisms, primarily by inhibiting protein kinases involved in cell proliferation and survival.

Case Studies and Research Findings

  • Inhibition of Eukaryotic Protein Kinases :
    • A study demonstrated that pyrazolo[3,4-d]pyrimidines can effectively inhibit eukaryotic protein kinases, leading to reduced proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, a derivative with a similar scaffold showed an IC50 value of 1.74 µM against MCF-7 cells .
  • Mechanism of Action :
    • The anticancer mechanism is attributed to the inhibition of critical signaling pathways involving kinases such as Akt and p70S6K. This disruption leads to apoptosis in cancer cells, highlighting the therapeutic potential of this compound in oncology .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of pyrazolo[3,4-d]pyrimidines against various bacterial strains.

Antibacterial Evaluation

  • In vitro Studies :
    • The compound has shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The antibacterial activity was evaluated using standard methods where derivatives exhibited promising results .
  • Combination Therapy Potential :
    • The interaction of pyrazolo[3,4-d]pyrimidines with established antibiotics like ampicillin suggests a potential for combination therapies in treating infections in cancer patients undergoing chemotherapy .

Summary of Biological Activities

Activity Type Target IC50/Effectiveness References
AnticancerMCF-7 Cell LineIC50 = 1.74 µM ,
AntimicrobialStaphylococcus aureusSignificant inhibition observed ,
Escherichia coliEffective against bacterial growth ,

Q & A

Q. What are the key structural features of ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate that influence its biological activity?

The compound’s activity is attributed to its pyrazolo[3,4-d]pyrimidine core, a thioether linkage, and the 4-chlorophenyl substituent. The thioether enhances lipophilicity and metabolic stability, while the chlorophenyl group optimizes target binding via hydrophobic interactions. The ethyl ester improves solubility for in vitro assays. Structural analogs with fluorine or bromine substitutions show varied kinase inhibition profiles, suggesting electronic and steric effects modulate activity .

Q. What synthetic routes are commonly employed for this compound, and what are their critical steps?

Synthesis typically involves:

  • Step 1: Construction of the pyrazolo[3,4-d]pyrimidine core via cyclocondensation of 4-chlorophenylhydrazine with malononitrile derivatives.
  • Step 2: Introduction of the thioether group through nucleophilic substitution using thiourea or thiols.
  • Step 3: Esterification with ethyl bromopropanoate under basic conditions (e.g., K₂CO₃ in DMF). Key challenges include controlling regioselectivity during core formation and minimizing byproducts in thioether formation .

Q. Which biological targets and pathways are primarily associated with this compound?

The compound inhibits kinases such as FLT3 and CDKs, which are critical in cancer cell proliferation. Its pyrazolo[3,4-d]pyrimidine core mimics ATP, enabling competitive binding at kinase active sites. Preclinical studies show IC₅₀ values in the nanomolar range for FLT3-dependent leukemia cell lines .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield and purity of this compound?

  • Computational Optimization: Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • Purification Techniques: Employ gradient column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol to isolate high-purity product .
  • Catalytic Systems: Explore Pd-mediated cross-coupling for regioselective core formation, improving yields by ~20% compared to traditional methods .

Q. How should contradictory data in kinase inhibition assays be resolved?

Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration, pH). To address this:

  • Use orthogonal assays (e.g., surface plasmon resonance for binding affinity, isothermal titration calorimetry for thermodynamic profiling) to validate inhibition .
  • Standardize assay protocols (e.g., fixed ATP at 1 mM, pH 7.4) to enable cross-study comparisons .

Q. What strategies are effective in designing analogs with improved selectivity for FLT3 over off-target kinases?

  • Substituent Modification: Replace the 4-chlorophenyl group with bulkier substituents (e.g., 3,4-difluorophenyl) to exploit hydrophobic pockets in FLT3’s active site.
  • Linker Optimization: Replace the thioether with sulfonamide to enhance hydrogen bonding with FLT3-specific residues.
  • In Silico Screening: Perform molecular docking against FLT3 (PDB: 1RJB) to prioritize analogs with predicted ΔG < -10 kcal/mol .

Q. What methodologies are recommended for assessing metabolic stability in preclinical studies?

  • In Vitro Assays: Incubate the compound with liver microsomes (human or murine) and quantify parent compound depletion via LC-MS/MS.
  • Structural Modifications: Introduce fluorine at the para position of the phenyl ring to block cytochrome P450-mediated oxidation, improving half-life by ≥2-fold .

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